2,2'-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt
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Overview
Description
2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C8H20NNaO8P2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt typically involves the reaction of diethyl phosphite with 2-(2-hydroxyethylamino)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of reduced phosphates.
Substitution: Formation of substituted phosphates and amines.
Scientific Research Applications
2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biochemical assays, it acts as a chelating agent, binding to metal ions and affecting enzymatic activities. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate)
- 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), potassium salt
- 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), calcium salt
Uniqueness
2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt is unique due to its specific sodium ion, which imparts distinct solubility and reactivity properties compared to its potassium and calcium counterparts. This makes it particularly useful in applications where sodium ions are preferred or required.
Properties
CAS No. |
93858-77-6 |
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Molecular Formula |
C6H16NNaO9P2 |
Molecular Weight |
331.13 g/mol |
IUPAC Name |
sodium;2-[bis(2-phosphonooxyethyl)amino]ethanolate |
InChI |
InChI=1S/C6H16NO9P2.Na/c8-4-1-7(2-5-15-17(9,10)11)3-6-16-18(12,13)14;/h1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1 |
InChI Key |
SOQTYTPYQMWAHB-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CCOP(=O)(O)O)CCOP(=O)(O)O.[Na+] |
Origin of Product |
United States |
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